molecular formula C16H16N4O2 B105790 1,4-Dinicotinoylpiperazine CAS No. 17433-19-1

1,4-Dinicotinoylpiperazine

Cat. No.: B105790
CAS No.: 17433-19-1
M. Wt: 296.32 g/mol
InChI Key: DZUBOXRMAQRSPL-UHFFFAOYSA-N
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Description

1,4-Dinicotinoylpiperazine is an organic compound with the molecular formula C16H16N4O2 It is a derivative of piperazine, where two nicotinoyl groups are attached to the nitrogen atoms at positions 1 and 4 of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dinicotinoylpiperazine can be synthesized through the reaction of piperazine with nicotinic acid or its derivatives. One common method involves the acylation of piperazine with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The choice of solvents and reagents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1,4-Dinicotinoylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of piperazine derivatives with reduced nicotinoyl groups.

    Substitution: The nicotinoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives of this compound.

Scientific Research Applications

1,4-Dinicotinoylpiperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,4-Dinicotinoylpiperazine involves its interaction with specific molecular targets. The nicotinoyl groups can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diacetylpiperazine: Similar structure but with acetyl groups instead of nicotinoyl groups.

    1,4-Dibenzoylpiperazine: Contains benzoyl groups instead of nicotinoyl groups.

    1,4-Diformylpiperazine: Has formyl groups in place of nicotinoyl groups.

Uniqueness

1,4-Dinicotinoylpiperazine is unique due to the presence of nicotinoyl groups, which impart specific chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(pyridine-3-carbonyl)piperazin-1-yl]-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c21-15(13-3-1-5-17-11-13)19-7-9-20(10-8-19)16(22)14-4-2-6-18-12-14/h1-6,11-12H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUBOXRMAQRSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CN=CC=C2)C(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90169817
Record name 1,4-Dinicotinoylpiperazine
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Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17433-19-1
Record name 1,1′-(1,4-Piperazinediyl)bis[1-(3-pyridinyl)methanone]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17433-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dinicotinoylpiperazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dinicotinoylpiperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dinicotinoylpiperazine
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Synthesis routes and methods

Procedure details

N,N'-Bis(nicotinoyl)piperazine (Example 34) was prepared by a procedure adapted from the one reported by Badgett et al. (J. Am. Chem. Soc., Vol. 67, pages 1135-1138 (1945)). Thus, thionyl chloride (71.4 g, 0.600 mole) was added dropwise to a cold stirred mixture of 73.9 g (0.600 mole) of nicotinic acid, 94.9 g (1.20 moles) of pyridine and 196 ml of toluene. After the reaction mixture was gradually heated to 90° C. and maintained at this temperature for 1-2 hr, 25.8 g (0.300 mole) of piperazine dissolved in 120 ml of hot toluene was dispensed gradually into the reaction mixture from a dropping funnel in which the solution was maintained hot by circulating steam or hot water through the funnel's jacket. The stirred mixture was maintained at 90° C. for a additional 1-2 hr, after which it was poured into 500 ml of ice water and the pH adjusted to 9.0 with sodium carbonate. The resulting suspension was extracted with a total of 950 mml of chloroform, the chloroform extract dried over anhydrous magnesium sulfate, the drying agent was removed, the filtered solution decolorized by boiling with charcoal and the charcoal removed by filtration through Celite. The filtrate was reduced in volume to 400 ml whereupon crystallization ensued, yielding the product with properties indicated in Table 1. As indicated in the tabulation, Ross (J. Med. Chem., Vol. 10. pages 257-259 (1967)) reported the preparation of this compound by a different procedure without recording the yield. The present method produced 42.2% of analytical grade product.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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Reaction Step Three
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94.9 g
Type
reactant
Reaction Step Three
Quantity
196 mL
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Reaction Step Three
Quantity
25.8 g
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Four
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Name
ice water
Quantity
500 mL
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Reaction Step Five
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0 (± 1) mol
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Reaction Step Six

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